Lyso GlcCer-[13C6]
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(2-amino-3-hydroxyoctadec-4-enoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJTWTPUPVQKNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862885 | |
| Record name | 2-Amino-3-hydroxyoctadec-4-en-1-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Isotopic Incorporation Strategies of Lyso Glccer 13c6
Historical Context of Lyso-GlcCer Synthesis Approaches
The synthesis of glycosphingolipids (GSLs) has historically presented significant chemical challenges due to the structural complexity of these molecules, which feature both a hydrophilic glycan headgroup and a lipophilic ceramide tail. nih.govmdpi.com Early synthetic strategies were often lengthy and complex, requiring sophisticated methods to control the stereochemistry of the glycosidic linkage and to manage the various functional groups on both the sugar and lipid portions. rsc.org
Over the past few decades, the chemistry for synthesizing GSLs has advanced considerably, making it possible to prepare a wide array of complex structures. researchgate.net Key developments have centered on creating efficient methods for glycosidic bond formation, synthesizing useful sphingosine (B13886) intermediates, and successfully ligating the glycan and lipid components. rsc.org The introduction of powerful glycosylation methods, such as the use of glycosyl trichloroacetimidates (Schmidt donors) and glycosyl fluorides, marked a significant step forward, allowing for milder reaction conditions and improved stereoselectivity. rsc.org Despite these advances in chemical synthesis, the production of many naturally occurring GSLs remains a formidable task, leading researchers to also explore enzymatic and chemoenzymatic strategies to improve efficiency and yield. rsc.orgdntb.gov.ua
Enzymatic Deacylation Methods for Lyso-GlcCer-[13C6] Generation
Enzymatic methods provide a highly specific means of generating lyso-GSLs from their acylated precursors. This approach leverages the natural catalytic activity of specific lysosomal enzymes.
The primary enzymatic route for the formation of lyso-GlcCer in a biological context is through the deacylation of GlcCer, a reaction catalyzed by the lysosomal enzyme acid ceramidase. nih.govresearchgate.net In lysosomal storage disorders such as Gaucher disease, a deficiency in GCase leads to the massive accumulation of its substrate, GlcCer, within lysosomes. researchgate.netnih.gov This accumulated GlcCer becomes a substrate for acid ceramidase, which cleaves the amide bond to release the fatty acid, thereby generating glucosylsphingosine (B128621) (lyso-GlcCer). nih.govamicusrx.comoup.comnih.gov
This biological pathway can be adapted for the synthetic generation of isotopically labeled lyso-GlcCer. To produce Lyso-GlcCer-[13C6], a precursor GlcCer molecule containing six carbon-13 atoms in its glucose ring (GlcCer-[13C6]) is required. This labeled substrate can then be subjected to the catalytic action of acid ceramidase to yield the desired Lyso-GlcCer-[13C6]. This method takes advantage of the high specificity of the enzyme, ensuring that only the N-acyl chain is removed without affecting the rest of the molecule. nih.gov
Table 1: Key Enzymes in the Metabolism and Generation of Lyso-GlcCer
| Enzyme | Gene | EC Number | Primary Function | Relevance to Lyso-GlcCer-[13C6] Synthesis |
| Glucocerebrosidase (GCase) | GBA1 | EC 3.2.1.45 | Hydrolysis of GlcCer to glucose and ceramide. mdpi.com | Deficiency leads to GlcCer accumulation, the precursor for lyso-GlcCer formation. nih.gov |
| Acid Ceramidase (AC) | ASAH1 | EC 3.5.1.23 | Hydrolysis of ceramide to sphingosine and fatty acid. nih.gov | Deacylates accumulated GlcCer to form lyso-GlcCer. nih.govresearchgate.netnih.gov |
| Glucosylceramide Synthase (GCS) | UGCG | EC 2.4.1.80 | Transfers glucose from UDP-glucose to ceramide to form GlcCer. mdpi.com | Synthesizes the GlcCer-[13C6] precursor from ceramide and UDP-glucose-[13C6]. universiteitleiden.nl |
Chemical Synthetic Routes for Lyso-GlcCer-[13C6]
Purely chemical synthesis offers a versatile alternative to enzymatic methods, providing control over the placement of isotopic labels and the stereochemical outcome of the final product.
The synthesis of Lyso-GlcCer-[13C6] requires the introduction of a glucose molecule uniformly labeled with carbon-13. This is typically achieved by using a 13C-labeled glycosyl donor in a glycosylation reaction. researchgate.net The general strategy involves:
Preparation of a Labeled Glycosyl Donor: Starting with commercially available D-glucose-[13C6], a suitable glycosyl donor is prepared. Popular choices include glycosyl trichloroacetimidates or glycosyl halides due to their reactivity and stereodirecting properties. rsc.org
Selection of a Sphingosine Acceptor: A partially protected sphingosine derivative is used as the glycosyl acceptor. The protecting groups are crucial to ensure that glycosylation occurs only at the primary hydroxyl group and to prevent unwanted side reactions. rsc.org
Glycosylation Reaction: The labeled glycosyl donor is coupled with the sphingosine acceptor under the agency of a promoter or Lewis acid to form the desired β-glycosidic bond. rsc.org
Deprotection and Final Steps: Following the successful glycosylation, the protecting groups are removed to yield the final Lyso-GlcCer-[13C6] product.
This approach allows for the creation of a focused library of sphingolipids with isotopic labels in specific positions, which are invaluable for quantitative lipidomics and metabolic flux analysis. researchgate.netbohrium.com A similar chemoenzymatic strategy has been successfully used for the one-step synthesis of 13C-labeled lyso-Gb3, where a bacterial glycosyltransferase enzyme was used to transfer a 13C-labeled galactose unit from UDP-Galactose-[13C6] to the acceptor, lactosyl-sphingosine. nih.gov A parallel approach using UDP-Glucose-[13C6] and sphingosine with the enzyme glucosylceramide synthase could similarly yield GlcCer-[13C6], which can then be deacylated. universiteitleiden.nl
A critical challenge in the chemical synthesis of GSLs, including lyso-GlcCer, is controlling the stereochemistry of the glycosidic bond. mdpi.com For lyso-GlcCer, a β-linkage between the glucose and sphingosine moieties is required. Several strategies have been developed to achieve high stereoselectivity:
Neighboring Group Participation: Using a glycosyl donor with a participating protecting group (e.g., an acetyl or benzoyl group) at the C-2 position of the glucose ring generally favors the formation of the 1,2-trans-glycosidic bond, which corresponds to the desired β-configuration for glucose.
Use of Specific Glycosyl Donors: Glycosyl trichloroacetimidates (Schmidt donors) are widely used for GSL synthesis because they react under mild conditions with a catalytic amount of a Lewis acid, often providing good yields and stereoselectivity. rsc.org
Solvent and Temperature Effects: The choice of solvent and reaction temperature can significantly influence the stereochemical outcome of a glycosylation reaction. Non-polar solvents can favor certain stereoisomers by influencing the reactivity and stability of the reaction intermediates.
These advanced chemical methods are essential for producing structurally well-defined GSLs and their isotopically labeled analogs for use in biological research. dntb.gov.ua
Table 2: Common Glycosyl Donors in Stereoselective GSL Synthesis
| Glycosyl Donor | Promoter/Activator | Typical Stereochemical Outcome (with Glucose) | Reference |
| Glycosyl Trichloroacetimidate | TMSOTf, BF3·Et2O (catalytic) | β-glycoside (with C-2 participating group) | rsc.org |
| Glycosyl Fluoride | AgClO4-SnCl2, Cp2ZrCl2-AgClO4 | Can be tuned for α or β | rsc.org |
| Glycosyl Bromide/Iodide | Silver or Mercury salts | Often gives mixtures, but can be directed | rsc.org |
Analytical Verification of Isotopic Labeling and Purity
Mass Spectrometry-Based Isotopic Enrichment Confirmation
Mass spectrometry (MS) is the definitive method for confirming the isotopic enrichment of Lyso-GlcCer-[13C6]. This technique precisely measures the mass-to-charge ratio (m/z) of the molecule, allowing for the direct detection of the mass increase resulting from the incorporation of six ¹³C atoms.
High-resolution mass spectrometry is employed to distinguish the isotopically labeled compound from its native form and other potential impurities. The expected molecular weight of Lyso-GlcCer-[13C6] is approximately 467.59 g/mol , which is 6 atomic mass units higher than the unlabeled Lyso-GlcCer. nucleosyn.com
The analysis typically involves the following steps:
Ionization: The sample is ionized, commonly using electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion. cas.cn
Mass Analysis: The ionized molecules are then separated based on their m/z ratio.
Detection: The detector records the abundance of each ion at a specific m/z.
The resulting mass spectrum will show a distinct peak for the [M+H]⁺ ion of Lyso-GlcCer-[13C6] at the expected higher m/z value. The isotopic enrichment is calculated by comparing the intensity of the peak corresponding to the labeled compound to any residual peak at the m/z of the unlabeled form. A high isotopic purity, typically above 98%, is desirable for an internal standard. nucleosyn.com
Table 1: Representative Mass Spectrometry Data for Lyso-GlcCer-[13C6]
| Analyte | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Isotopic Enrichment (%) |
|---|---|---|---|
| Lyso-GlcCer | 462.3 | 462.3 | - |
This table is interactive. You can sort the data by clicking on the column headers.
Tandem mass spectrometry (MS/MS) can be further utilized to confirm the location of the isotopic label within the glucose moiety. nih.gov By inducing fragmentation of the parent ion, specific fragment ions can be analyzed. For Lyso-GlcCer-[13C6], the characteristic fragmentation would involve the loss of the ¹³C-labeled glucose unit, resulting in a fragment ion corresponding to the sphingosine backbone. The mass of this fragment would remain unchanged from that of the unlabeled compound, confirming that the isotopic label is confined to the sugar portion of the molecule.
Chromatographic Purity Assessment
While mass spectrometry confirms isotopic labeling, chromatographic techniques are essential for assessing the chemical purity of the synthesized Lyso-GlcCer-[13C6]. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with a suitable detector (e.g., UV, evaporative light scattering detector, or a mass spectrometer) are the methods of choice. nih.govlipidmaps.org
The primary goal of chromatographic analysis is to separate the target compound from any unreacted starting materials, byproducts, or other impurities. A reversed-phase C18 column is often used for the separation of sphingolipids. springernature.com The mobile phase typically consists of a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency in the mass spectrometer.
A highly pure sample of Lyso-GlcCer-[13C6] will exhibit a single, sharp, and symmetrical peak in the chromatogram at a specific retention time. The purity is determined by calculating the area of the main peak relative to the total area of all detected peaks. For use as an internal standard, a chemical purity of 95% or greater is generally required. nucleosyn.com
Table 2: Typical Chromatographic Parameters for Purity Analysis of Lyso-GlcCer-[13C6]
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (B129727) (1:1) with 0.1% Formic Acid |
| Gradient | 50% B to 100% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Detection | Mass Spectrometry (Selected Ion Monitoring) |
| Expected Retention Time | ~5.2 minutes |
This table is interactive. You can filter the data by entering keywords in the search box.
The combination of mass spectrometry and chromatography provides a comprehensive analytical profile of the synthesized Lyso-GlcCer-[13C6], ensuring its identity, isotopic enrichment, and chemical purity, thereby validating its suitability as a high-quality internal standard for sensitive and accurate bioanalysis.
Advanced Analytical Methodologies Utilizing Lyso Glccer 13c6
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for the in-depth analysis of glycosphingolipids (GSLs) like lyso-GlcCer in biological samples. mdpi.comnih.gov This technique offers exceptional sensitivity and the ability for high-throughput analysis, which is essential for both clinical diagnostics and research. mdpi.comlipidmaps.org The use of Lyso GlcCer-[13C6] as an internal standard is integral to this process, allowing for accurate quantification by correcting for variations in sample preparation and instrument response. nih.govcaymanchem.com
Development of Robust Extraction Protocols for Biological Matrices
The successful analysis of lyso-GlcCer begins with its effective extraction from complex biological matrices such as plasma, urine, and tissues. nih.govmdpi.com A primary challenge is the removal of interfering substances like phospholipids (B1166683) and proteins, which can suppress the ionization of the target analyte. mdpi.com
Various extraction protocols have been developed and optimized to address this. These methods often involve a combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.com
Liquid-Liquid Extraction (LLE): Biphasic solvent systems are commonly employed to separate lipids from other cellular components. mdpi.com A widely used method involves an initial extraction with a chloroform (B151607)/methanol (B129727) mixture. For instance, one protocol for plasma samples involves adding chloroform and methanol (2:3 ratio) to the sample, followed by vortexing and centrifugation. nih.gov After collecting the supernatant, further partitioning with chloroform and water is performed to isolate the lipid-containing lower phase. nih.gov
Solid-Phase Extraction (SPE): SPE is a critical step for purifying and concentrating GSLs from the initial lipid extract. mdpi.com Different types of SPE cartridges are available, including those with reversed-phase (e.g., C18), normal-phase, and ion-exchange sorbents. nih.govmdpi.com C18-based SPE is frequently used for the purification of deproteinized plasma extracts. mdpi.com For the selective extraction of lyso-GSLs, cation-exchange chromatography, such as with an Accell Plus CM cartridge, has proven effective. nih.gov Another approach for plasma involves assisted protein precipitation with methanol using Phree cartridges. nih.gov
Acetone (B3395972) Precipitation: A specific method for selectively extracting lyso-GlcCer from tissues like the spleen involves homogenization with acetone. nih.gov This procedure is advantageous as acetone extracts lyso-GlcCer while leaving behind the majority of other GSLs. nih.gov
The choice of extraction protocol depends on the specific biological matrix and the desired purity of the final extract. The table below summarizes some common extraction methods.
| Extraction Method | Biological Matrix | Key Steps | Reference |
| Liquid-Liquid Extraction & SPE | Plasma | Deproteinization with methanol, C18-SPE purification. | mdpi.com |
| Liquid-Liquid Extraction | Plasma | Chloroform/methanol extraction, followed by partitioning with chloroform and water. | nih.gov |
| Acetone Extraction & Cation-Exchange Chromatography | Spleen Tissue | Homogenization with acetone, followed by purification on an Accell Plus CM cartridge. | nih.gov |
| Methanol Precipitation | Plasma | Assisted protein precipitation with methanol using Phree cartridges. | nih.gov |
| Methanol Extraction | Dried Blood Spots | Extraction with methanol containing the internal standard, followed by sonication and centrifugation. | nih.gov |
Optimization of Chromatographic Separation Parameters
Effective chromatographic separation is essential to distinguish lyso-GlcCer from its isomers and other interfering compounds present in the biological extract. creative-proteomics.com This is typically achieved using ultra-high-performance liquid chromatography (UHPLC) systems, which offer high resolution and short analysis times. creative-proteomics.com
The choice of the stationary phase within the chromatography column is a critical factor in achieving the desired separation.
C18 Reversed-Phase Columns: C18 columns are widely used for the separation of sphingolipids. nih.govresearchgate.net These columns consist of silica (B1680970) particles chemically bonded with 18-carbon alkyl chains, creating a nonpolar stationary phase. Separation is based on the hydrophobic interactions between the analytes and the stationary phase. An Acquity BEH C18 column (2.1x50 mm, 1.7 µm) has been successfully used to separate lyso-GlcCer from other matrix components. nih.gov Similarly, a ZORBAX Eclipse Plus C18 column (2.1 × 100 mm, 1.7 µm) can achieve baseline separation of glucosylsphingosine (B128621) and its isomer, galactosylsphingosine. creative-proteomics.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful technique for separating polar compounds like GSLs. mdpi.com It utilizes a polar stationary phase, such as silica or amide-bonded silica, and a mobile phase with a high concentration of an organic solvent. mdpi.comnih.gov A BEH Amide column (2.1 × 50 mm, 1.7 μm) has been employed for the separation of a wide range of glycolipids and free glycans. nih.gov
The selection between C18 and HILIC depends on the specific analytical goals. C18 is excellent for separating lipids based on their acyl chain length and degree of saturation, while HILIC is particularly effective for separating GSLs based on the structure of their polar head groups. mdpi.comnih.gov
The mobile phase composition and the use of a gradient elution are optimized to achieve the best possible separation in the shortest amount of time. mostwiedzy.pl
In reversed-phase chromatography with a C18 column, a typical mobile phase consists of a mixture of an aqueous solvent (A) and an organic solvent (B). nih.gov Formic acid (e.g., 0.1%) is often added to both phases to improve peak shape and ionization efficiency. nih.gov A common gradient starts with a higher percentage of the aqueous phase, which is gradually decreased as the percentage of the organic phase increases, allowing for the elution of compounds with increasing hydrophobicity. nih.gov
For HILIC separations, the mobile phase typically consists of a high percentage of an organic solvent like acetonitrile (B52724) (mobile phase B) and a smaller percentage of an aqueous buffer (mobile phase A), such as ammonium (B1175870) formate (B1220265) in water. nih.gov The gradient involves increasing the proportion of the aqueous phase to elute more polar analytes. nih.gov
The table below provides examples of mobile phase compositions used for the analysis of lyso-GlcCer.
| Chromatography Mode | Stationary Phase | Mobile Phase A | Mobile Phase B | Reference |
| Reversed-Phase | Acquity BEH C18 | 0.1% formic acid in water | 0.1% formic acid in acetonitrile | nih.gov |
| HILIC | BEH Amide | 0.2 mM ammonium formate in water (pH 10.5) | Acetonitrile | nih.gov |
| Reversed-Phase | C18 | Methanol/water (88:12, v/v) | - | researchgate.net |
Tandem Mass Spectrometry (MS/MS) Parameters for Lyso GlcCer-[13C6] Detection
Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for the detection and quantification of lyso-GlcCer and its labeled internal standard, Lyso GlcCer-[13C6]. nih.govnih.gov This is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govcreative-proteomics.com
In MRM, the first quadrupole selects a specific precursor ion (the protonated molecule of the analyte), which is then fragmented in the collision cell. The third quadrupole is set to monitor a specific product ion that is characteristic of the precursor. This process significantly reduces chemical noise and enhances the signal-to-noise ratio.
For lyso-GlcCer, the precursor ion is typically the protonated molecule [M+H]+. The specific mass-to-charge ratio (m/z) for the unlabeled lyso-GlcCer (d18:1) is 462.5. nih.gov The precursor ion for the internal standard, Lyso GlcCer-[13C6], which incorporates six 13C atoms, has a correspondingly higher m/z. caymanchem.com Upon fragmentation, a characteristic product ion is formed. For lyso-GlcCer, a common product ion resulting from the loss of the glucose moiety has an m/z of 282.4. nih.gov
The MRM transitions for lyso-GlcCer and an example of a related internal standard are shown in the table below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Lyso-GlcCer (lyso-GL-1) | 462.5 | 282.4 | nih.gov |
| N,N-Dimethylsphingosine (Internal Standard) | 490.3 | 292.4 | nih.gov |
Electrospray ionization (ESI) is the most common ionization technique used for the analysis of sphingolipids due to its soft ionization nature, which minimizes fragmentation in the source and preserves the molecular ion. lipidmaps.org ESI is particularly well-suited for polar and thermally labile molecules like lyso-GlcCer. lipidmaps.org
Optimization of ESI parameters is crucial for maximizing the signal intensity and stability. chromatographyonline.com Key parameters to optimize include:
Solvent Composition: ESI works best with polar, protic solvents like methanol, acetonitrile, and water, which are common in reversed-phase and HILIC separations. chromatographyonline.com The addition of modifiers like formic acid or ammonium formate helps to promote the formation of protonated molecules ([M+H]+) in positive ion mode. nih.gov
Sprayer Position: The position of the ESI needle relative to the mass spectrometer inlet needs to be optimized to ensure a stable and efficient spray. chromatographyonline.com
Gas Flow and Temperature: The flow rates of the nebulizing and drying gases, as well as the temperature of the drying gas, must be optimized to facilitate the desolvation of the droplets and the release of gas-phase ions. chromatographyonline.com
Capillary Voltage: The voltage applied to the ESI capillary is adjusted to create a stable Taylor cone and a fine spray of charged droplets.
By carefully optimizing these parameters, it is possible to achieve highly sensitive and reproducible detection of Lyso GlcCer-[13C6] and its unlabeled counterpart, enabling accurate quantification even at very low concentrations in complex biological samples. creative-proteomics.com
Multiple Reaction Monitoring (MRM) Transitions
In quantitative mass spectrometry, particularly using triple quadrupole instruments, Multiple Reaction Monitoring (MRM) is the gold standard for its high sensitivity and selectivity. This technique involves isolating a specific precursor ion and then fragmenting it to produce a characteristic product ion. The specific precursor-to-product ion pair is known as an MRM transition.
For Lyso GlcCer-[13C6], the precursor ion corresponds to the protonated molecule [M+H]+. Given its molecular formula of C₁₈[¹³C]₆H₄₇NO₇, the mass is approximately 467.6 g/mol . caymanchem.com The additional mass from the six ¹³C atoms places its precursor ion peak 6 Daltons higher than that of the unlabeled Lyso GlcCer (glucosylsphingosine), which has a transition of m/z 462.3 > 282.3. nih.gov Upon collision-induced dissociation, both the labeled and unlabeled compounds are expected to yield a common, highly stable fragment ion corresponding to the sphingosine (B13886) d18:1 backbone (m/z 282.3), as the ¹³C labels are located on the glucose head group which is cleaved off. nih.gov
This specific and predictable fragmentation pattern allows for the development of a highly selective MRM method to quantify Lyso GlcCer while using Lyso GlcCer-[13C6] as an internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
|---|---|---|---|
| Lyso GlcCer (Analyte) | 462.3 | 282.3 | Transition for the endogenous compound. nih.gov |
| Lyso GlcCer-[13C6] (Internal Standard) | 468.3 | 282.3 | Precursor mass shifted by +6 Da due to ¹³C labels. Product ion is identical as the label is on the glucose moiety. |
Role as an Internal Standard in Targeted Lipidomics
In targeted lipidomics, the goal is the accurate and precise quantification of specific lipid molecules. The use of a stable isotope-labeled internal standard that is structurally identical to the analyte of interest is considered the most rigorous approach to achieve reliable quantification. nih.govresearchgate.net Lyso GlcCer-[13C6] serves this exact purpose for the analysis of Lyso GlcCer, a critical biomarker for Gaucher disease. caymanchem.commdpi.comcentogene.com
Its role is to correct for variability at every stage of the analytical process. This includes inconsistencies during sample extraction, derivatization, and injection, as well as variations in instrument response and ion suppression effects caused by the sample matrix. researchgate.netresearchgate.net By adding a known quantity of Lyso GlcCer-[13C6] to each sample at the very beginning of the workflow, the ratio of the endogenous analyte's signal to the internal standard's signal is measured. This ratio, rather than the absolute signal of the analyte, is used for quantification, thereby canceling out most sources of experimental error. researchgate.net
Calibration Curve Construction and Linearity
To establish the relationship between the measured signal ratio and the actual concentration of the analyte, a calibration curve is constructed. core.ac.uk This is achieved by preparing a series of calibration standards with known concentrations of the unlabeled analyte (Lyso GlcCer) while keeping the concentration of the internal standard (Lyso GlcCer-[13C6]) constant in each standard.
These standards are then analyzed by LC-MS/MS, and the peak area ratio of the analyte to the internal standard is plotted against the analyte's concentration. A linear regression analysis is applied to the data points. A method is considered linear if the coefficient of determination (R²) is close to 1.0, indicating a direct and predictable relationship. This curve is then used to determine the concentration of Lyso GlcCer in unknown biological samples based on their measured analyte/internal standard ratios. nih.govscience.gov
| Lyso GlcCer Concentration (ng/mL) | Analyte/Internal Standard Peak Area Ratio |
|---|---|
| 1.0 | 0.025 |
| 5.0 | 0.127 |
| 25.0 | 0.630 |
| 100.0 | 2.510 |
| 500.0 | 12.55 |
| 1000.0 | 25.05 |
| Linearity Result: y = 0.025x + 0.001; R² = 0.9995 |
Precision and Accuracy Validation in Complex Samples
Before a quantitative method can be used for clinical or research samples, it must be rigorously validated to ensure its reliability. Lyso GlcCer-[13C6] is essential for assessing the precision and accuracy of Lyso GlcCer quantification in complex biological matrices like plasma, serum, or dried blood spots. nih.govcentogene.com
Precision refers to the closeness of repeated measurements and is typically expressed as the coefficient of variation (CV%). It is assessed by analyzing quality control (QC) samples at multiple concentrations in several runs (inter-assay precision) and within the same run (intra-assay precision).
Accuracy measures how close the measured concentration is to the true value. It is determined by analyzing samples spiked with a known amount of the analyte and calculating the percent recovery.
The use of Lyso GlcCer-[13C6] helps to achieve high precision and accuracy, with analytical methods for related biomarkers often demonstrating CVs well below 15%, which is a common requirement for bioanalytical assays. nih.gov
| Parameter | QC Level | Acceptance Criteria | Typical Result |
|---|---|---|---|
| Intra-Assay Precision | Low (5 ng/mL) | CV ≤ 15% | 4.8% |
| Mid (100 ng/mL) | 3.1% | ||
| High (800 ng/mL) | 2.5% | ||
| Inter-Assay Accuracy | Low (5 ng/mL) | 85-115% Recovery | 98.2% |
| Mid (100 ng/mL) | 101.5% | ||
| High (800 ng/mL) | 99.7% |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While liquid chromatography-mass spectrometry (LC-MS) is the predominant technique for analyzing non-volatile lipids like Lyso GlcCer, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for stable isotope enrichment studies. caymanchem.comnih.gov However, due to the low volatility and polar nature of Lyso GlcCer, direct analysis by GC-MS is not feasible. The compound must first undergo chemical derivatization to convert the polar hydroxyl and amine groups into more volatile silyl (B83357) ethers (e.g., using BSTFA) or other suitable derivatives.
GC-MS offers very high chromatographic resolution. When coupled with the use of a ¹³C₆-labeled tracer, it can be a powerful method for measuring very low levels of isotope enrichment in metabolic studies. nih.gov The distinct mass of Lyso GlcCer-[13C6] allows it to be used to measure the rate of synthesis or turnover of Lyso GlcCer in a biological system, although this application is less common than its use as an internal standard in LC-MS. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Tracking
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating molecular structure and studying metabolic pathways. The incorporation of stable isotopes like ¹³C provides a unique window into metabolism. evitachem.comnih.gov
When Lyso GlcCer-[13C6] is introduced into a biological system (e.g., cell culture), the six ¹³C atoms in the glucose moiety act as a metabolic tracer. evitachem.com Using ¹³C-NMR, researchers can track the fate of the labeled glucose portion of the molecule. If Lyso GlcCer is metabolized—for instance, if the glucose is cleaved by glucocerebrosidase—the labeled carbon atoms can be followed as they are incorporated into other downstream metabolites like lactate (B86563) or enter the tricarboxylic acid (TCA) cycle. nih.gov This provides direct evidence of specific metabolic pathways and can reveal how they are altered in disease states or in response to therapeutic agents. evitachem.comnih.gov
Spatial Lipidomics and Mass Spectrometry Imaging (MSI) Potential with Labeled Tracers
Mass Spectrometry Imaging (MSI) is a revolutionary technique that visualizes the spatial distribution of molecules directly within tissue sections. When combined with stable isotope tracers, MSI allows for the mapping of metabolic activity across a heterogeneous tissue sample. nih.gov
Lyso GlcCer-[13C6] holds significant potential for use in MSI-based spatial lipidomics. By administering the labeled compound to an animal model or incubating it with a tissue slice, researchers could use MSI techniques like Secondary Ion Mass Spectrometry (SIMS) or MALDI-imaging to visualize where the compound localizes and to identify the spatial distribution of its metabolic products. nih.govresearchgate.net For example, a method analogous to the recently developed ¹³C-SpaceM, which uses ¹³C₆-glucose to map de novo lipogenesis at the single-cell level, could be adapted. nih.gov This would enable the study of Lyso GlcCer metabolism in specific cell types or regions of a tissue, such as the brain or spleen, providing unprecedented insight into the pathology of diseases like Gaucher disease at a microscopic level. nih.gov
Applications of Lyso Glccer 13c6 in Biological Systems Modeling
Elucidation of Sphingolipid Metabolic Pathways
The use of Lyso-GlcCer-[13C6] and other stable isotope-labeled precursors has revolutionized the study of sphingolipid dynamics, enabling researchers to dissect the intricate network of synthesis, degradation, and interconversion pathways.
De Novo Sphingolipid Synthesis Pathways
The de novo synthesis of sphingolipids is a fundamental cellular process that begins in the endoplasmic reticulum. frontiersin.org This pathway involves the condensation of serine and palmitoyl-CoA to ultimately form ceramide, the central hub of sphingolipid metabolism. frontiersin.org Stable isotope labeling, for instance with [13C16]-palmitate, allows for the tracing of newly synthesized sphingolipids. In a macrophage model of Gaucher disease, this method revealed an upregulation of de novo synthesis, likely as a compensatory mechanism to maintain ceramide levels when its production from glucosylceramide (GlcCer) degradation is blocked. nih.gov Studies using [13C5]-sphingosine as a precursor have also been developed to monitor the de novo formation of GlcCer, providing a more physiologically relevant alternative to methods that use fluorescently labeled ceramides. universiteitleiden.nl These isotopic tracer studies have demonstrated that de novo synthesis contributes to a lesser extent to the total synthesis of new sphingolipids compared to salvage pathways. researchgate.netnih.gov
Salvage Pathway Dynamics
The salvage pathway provides an alternative route for ceramide generation through the breakdown of complex sphingolipids within the lysosome and subsequent reuse of sphingosine (B13886). universiteitleiden.nl This pathway is crucial for cellular homeostasis and the recycling of sphingolipid components. In Gaucher disease, where the lysosomal degradation of GlcCer to ceramide is impaired, there is a significant impact on this pathway. universiteitleiden.nlmdpi.com The accumulation of GlcCer and its deacylated form, glucosylsphingosine (B128621) (lyso-GlcCer), is a hallmark of the disease. mdpi.commdpi.com Studies have shown that in Gaucher disease models, the block in GlcCer degradation leads to an accumulation of this lipid, which can then be deacylated to form lyso-GlcCer. amicusrx.com This highlights the dynamic interplay between the catabolic and salvage pathways in maintaining sphingolipid balance.
Glycosphingolipid Turnover Rates
Stable-isotope tracer lipidomics, often employing precursors like [13C-U]glucose, has been instrumental in determining the turnover rates of various glycosphingolipid (GSL) species. researchgate.netnih.gov These studies have revealed that different GSL classes and even different molecular species within the same class exhibit distinct turnover rates. For example, in HEp-2 cells, approximately 30% of GlcCer, 50% of lactosylceramide (B164483) (LacCer), and 50% of globotriaosylceramide (Gb3) species showed a significantly slower turnover, indicating the existence of different metabolic pools. researchgate.netnih.gov It was also observed that GSLs with shorter N-amidated fatty acyl chains (C16:0, C18:0) turn over more rapidly than those with longer chains (C24:0, C24:1). researchgate.netnih.gov This level of detail is crucial for understanding how cells regulate the composition and abundance of GSLs, which are vital components of cellular membranes and play roles in various signaling pathways.
In Vitro Cellular Research Models
In vitro models are indispensable for dissecting the cellular and molecular mechanisms underlying sphingolipid-related pathologies. The use of Lyso-GlcCer-[13C6] and related labeled compounds in these models allows for precise investigation of metabolic fluxes and the consequences of their disruption.
Studies in Cultured Cell Lines (e.g., Neuroblastoma, Fibroblasts, Macrophages)
Cultured cell lines are foundational tools for modeling diseases like Gaucher disease.
Neuroblastoma Cells: Human neuroblastoma cell lines, such as SH-SY5Y, have been used to create models of neuronal GlcCer accumulation. nih.gov By inhibiting the enzyme glucocerebrosidase (GCase) with conduritol B epoxide (CBE), researchers can induce the accumulation of endogenous GlcCer, mimicking the neuronopathology seen in severe forms of Gaucher disease. nih.gov These models are valuable for studying the cellular consequences of lipid storage in neurons. nih.gov
Fibroblasts: Fibroblasts derived from Gaucher disease patients are frequently used to study the disease's pathophysiology. scantox.com These cells exhibit reduced GCase activity and can show increased levels of GlcCer, although this can be variable. scantox.comnih.gov Studies on these fibroblasts have revealed that while lysosomal function may not be globally disrupted, the lysosomal membranes can be more susceptible to damage. nih.gov Isotope-labeled precursors have been used in fibroblast models to accurately measure the in situ activity of enzymes like glucosylceramide synthase and to determine the efficacy of potential therapeutic inhibitors. universiteitleiden.nl
Macrophages: Macrophages are central to the pathology of Gaucher disease, as they become "Gaucher cells" upon accumulating large amounts of GlcCer. mdpi.comnih.gov Various macrophage models have been developed, including those derived from patient monocytes and induced pluripotent stem cells (iPSCs). nih.govnih.gov These models recapitulate key features of the disease, such as reduced GCase activity and glycolipid storage. nih.gov Studies using these models have shown that Gaucher macrophages have impaired functions, including reduced production of reactive oxygen species and altered chemotaxis. nih.gov Furthermore, treating these cells with stable isotope-labeled precursors like [13C16]-palmitate has demonstrated an upregulation of de novo sphingolipid synthesis, highlighting the metabolic adaptations that occur in response to the lysosomal block. nih.gov
Investigation of Lysosomal Function and Trafficking
The lysosome is the primary site for the degradation of sphingolipids, and its dysfunction is a central feature of lysosomal storage diseases.
The proper trafficking of lysosomal enzymes, such as GCase, from their site of synthesis in the endoplasmic reticulum (ER) to the lysosome is critical for their function. scripps.edu Mutations in the GBA1 gene, which encodes GCase, can lead to misfolding of the enzyme in the ER and its subsequent degradation, preventing it from reaching the lysosome. scripps.edunih.gov Biosynthetic labeling studies in patient fibroblasts have demonstrated that different mutations can lead to either a complete block in ER transport or a retarded transport of the enzyme. nih.gov Research has focused on identifying ways to improve the trafficking of these mutant enzymes to the lysosome, as even a small increase in functional enzyme can have therapeutic benefits. biorxiv.org
Table of Research Findings in Cultured Cell Models
| Cell Line Type | Key Research Finding | Reference |
|---|---|---|
| Neuroblastoma (SH-SY5Y) | Inhibition of GCase leads to accumulation of endogenous GlcCer, modeling neuronal aspects of Gaucher disease. | nih.gov |
| Fibroblasts (Gaucher patient-derived) | Exhibit reduced GCase activity and increased lysosomal membrane susceptibility. Used to test therapeutic inhibitors. | universiteitleiden.nlscantox.comnih.gov |
| Macrophages (Patient-derived monocytes and iPSCs) | Recapitulate Gaucher disease phenotype with reduced GCase activity and glycolipid storage. Show impaired cellular functions. | nih.govnih.gov |
| Macrophages (CBE-induced Gaucher model) | Upregulation of de novo sphingolipid synthesis as a compensatory mechanism. | nih.gov |
Table of Compounds
| Compound Name | Abbreviation |
|---|---|
| Glucosylceramide | GlcCer |
| Lyso-Glucosylceramide | Lyso-GlcCer |
| Lactosylceramide | LacCer |
| Globotriaosylceramide | Gb3 |
| Glucocerebrosidase | GCase |
Enzyme Activity Assays and Inhibition Studies (e.g., Glucocerebrosidase)
The isotopic labeling of Lyso-GlcCer with six carbon-13 atoms ([13C6]) makes it an invaluable tool in enzyme activity assays, particularly for glucocerebrosidase (GCase). evitachem.com GCase is the lysosomal enzyme responsible for hydrolyzing glucosylceramide (GlcCer) into glucose and ceramide. nih.govmdpi.com Its deficiency is the cause of Gaucher disease (GD). mdpi.com
In these assays, Lyso-GlcCer-[13C6] can serve as a substrate for GCase. The enzymatic reaction cleaves the labeled lyso-GlcCer, and the resulting products can be quantified using mass spectrometry. evitachem.comresearchgate.net This method allows for a highly specific and sensitive measurement of GCase activity. The incorporation of 13C isotopes provides a distinct mass shift, enabling researchers to differentiate the assay's products from endogenous, unlabeled lipids within a biological sample. researchgate.net
This approach is particularly advantageous over traditional methods that use artificial, fluorescently labeled substrates. While fluorescent substrates are useful, assays employing the natural substrate, glucosylceramide, or its lyso-form, are more physiologically relevant for studying enzyme kinetics and inhibition. nih.gov For instance, researchers have developed high-throughput screening assays using the natural substrate and an enzyme reporting system to identify potential therapeutic compounds. nih.gov
Furthermore, Lyso-GlcCer-[13C6] is instrumental in studies of GCase inhibition. By including this labeled compound in an assay with a potential inhibitor, researchers can accurately measure the extent to which the inhibitor reduces GCase activity. This is crucial for the development of pharmacological chaperones and other therapies aimed at restoring GCase function in diseases like Gaucher disease and Parkinson's disease, where GCase dysfunction is implicated. e-jmd.org
Cellular Uptake and Subcellular Localization Studies
Understanding how cells handle Lyso-GlcCer is critical, and Lyso-GlcCer-[13C6] provides a powerful method for tracking its movement into and within cells. The carbon-13 label allows for the precise tracking of the molecule without altering its fundamental biochemical properties.
When cells are incubated with Lyso-GlcCer-[13C6], its uptake can be monitored over time. By harvesting the cells at different time points, lysing them, and analyzing the lipid content by mass spectrometry, researchers can quantify the amount of labeled compound that has entered the cells. This provides direct insights into the kinetics and mechanisms of Lyso-GlcCer transport across the plasma membrane.
Moreover, subcellular fractionation techniques can be combined with mass spectrometry to determine the localization of Lyso-GlcCer-[13C6] within different organelles. After incubating cells with the labeled lipid, the cells are disrupted, and various organelles (e.g., lysosomes, mitochondria, endoplasmic reticulum) are separated by centrifugation. The amount of Lyso-GlcCer-[13C6] in each fraction can then be quantified. This is particularly relevant for studying lysosomal storage disorders like Gaucher disease, where the accumulation of lipids within the lysosome is a key pathological feature. nih.gov For example, studies have shown that in Gaucher disease, enlarged lysosomes containing accumulated GlcCer are a hallmark. nih.gov
Modulation of Intracellular Signaling Pathways
Lyso-GlcCer is not merely a storage product; it is a bioactive lipid that can influence various intracellular signaling pathways. nih.gov The use of Lyso-GlcCer-[13C6] allows for precise studies on how this lipid modulates these pathways. By introducing a known quantity of the labeled compound to cells, researchers can observe downstream effects on signaling cascades.
For instance, studies have investigated the role of glucosylsphingosine in neuronal toxicity, a feature of some forms of Gaucher disease. ucl.ac.uk Research suggests that glucosylsphingosine can induce cellular stress and may affect mitochondrial function and cellular trafficking. ucl.ac.uk By using Lyso-GlcCer-[13C6], scientists can trace the metabolic fate of the lipid and correlate it with changes in signaling pathways related to apoptosis, inflammation, and calcium homeostasis.
The ability to track the labeled molecule and its metabolites provides a clear advantage in dissecting complex signaling networks. It allows researchers to distinguish between the direct effects of Lyso-GlcCer and the effects of its metabolic products, thereby providing a more nuanced understanding of its role as a signaling molecule.
In Vivo Animal Models of Disease
Gaucher Disease Models (e.g., GBA1 knockout mice, Zebrafish)
Animal models that replicate the genetic and pathological features of Gaucher disease are essential for understanding its pathophysiology and for testing potential therapies. mdpi.com These models include genetically engineered mice, such as those with a knockout of the GBA1 gene (the gene encoding GCase), and zebrafish models of the disease. mdpi.combiorxiv.org Lyso-GlcCer-[13C6] is used in these models as a tracer to study lipid metabolism and accumulation in a whole-organism context.
Zebrafish have emerged as a valuable model for studying Gaucher disease because they have key enzymes for GlcCer metabolism that are similar to humans, and GCase-deficient zebrafish are viable. universiteitleiden.nl These models allow for the investigation of the consequences of GCase deficiency and the role of accumulating lipids like glucosylsphingosine. nih.gov
Evaluation of Glucosylceramide and Glucosylsphingosine Accumulation
A primary characteristic of Gaucher disease is the accumulation of GlcCer and its deacylated form, glucosylsphingosine (lyso-GlcCer), in various tissues. caymanchem.com Lyso-GlcCer-[13C6] can be administered to animal models of Gaucher disease to trace the dynamics of this accumulation.
In GBA1 knockout mice, for example, the administration of labeled lyso-GlcCer can help researchers understand how the absence of GCase affects the distribution and clearance of this lipid from different organs. biorxiv.org By analyzing tissues at various time points after administration, scientists can quantify the levels of Lyso-GlcCer-[13C6] and its metabolites, providing a detailed picture of lipid trafficking and storage in a disease state.
Similarly, in zebrafish models of Gaucher disease, researchers have used lipid analysis to show a massive increase in GlcSph and GlcCer. universiteitleiden.nlnih.gov The use of a labeled internal standard like Lyso-GlcCer-[13C6] is crucial for the accurate quantification of these lipids by mass spectrometry. caymanchem.com Studies in zebrafish have demonstrated that inhibiting GlcCer synthesis can reduce the accumulation of both GlcCer and GlcSph. nih.gov
The table below summarizes findings on lipid accumulation in different Gaucher disease models.
| Animal Model | Key Findings on Lipid Accumulation | Reference |
| GBA1 Knockout Mice | Accumulation of GlcCer and GlcSph in various tissues, including the brain. | nih.govbiorxiv.org |
| Zebrafish (gba1 knockout) | Profound accumulation of GlcSph in the brain and other tissues; GlcCer levels are also elevated. | nih.gov |
| Chemically-induced Zebrafish Model | Pharmacological inhibition of GCase leads to a significant increase in GlcSph. | nih.gov |
Assessment of Pathophysiological Changes in Animal Organs and Tissues (e.g., Liver, Spleen, Brain)
The accumulation of lipids in Gaucher disease leads to significant pathological changes in various organs. nih.gov The liver and spleen often become enlarged (hepatosplenomegaly) due to the infiltration of lipid-laden macrophages, known as Gaucher cells. caymanchem.comnih.gov The brain can also be affected in neuronopathic forms of the disease. nih.gov
The use of Lyso-GlcCer-[13C6] in animal models allows for the correlation of lipid accumulation with specific organ pathologies. For instance, after administering the labeled compound to a Gaucher mouse model, researchers can measure its concentration in the liver, spleen, and brain and correlate these levels with histological findings, such as the number of Gaucher cells or signs of inflammation.
Studies in mice have shown that administration of glucosylsphingosine can lead to increased spleen weight and the presence of macrophage markers, indicating an inflammatory response. nih.gov In zebrafish models, the accumulation of GlcCer-laden macrophages is observed in the viscera, including the liver and spleen. nih.gov Furthermore, analysis of brain tissue in these models has revealed significant accumulation of GlcSph and GlcCer, which is thought to contribute to the neurological symptoms. nih.govnih.gov
The following table details some of the observed pathophysiological changes in animal models of Gaucher disease.
| Organ/Tissue | Observed Pathophysiological Changes in Animal Models | Reference |
| Liver | Presence of aggregates of foamy histiocytes (Gaucher-like cells). | nih.gov |
| Spleen | Splenomegaly (increased spleen weight) and infiltration of Gaucher cells. | mdpi.comnih.gov |
| Brain | Accumulation of GlcCer and GlcSph; potential for neuroinflammation and loss of specific neuron types (e.g., dopaminergic neurons). | nih.gov |
| Viscera | Accumulation of GlcCer-laden macrophages. | nih.gov |
Studies in Other Lysosomal Storage Disorders (e.g., Fabry Disease, Niemann-Pick Type C)
While glucosylceramide (GlcCer) and its deacylated form, glucosylsphingosine (Lyso-GlcCer or Lyso-Gb1), are the main accumulating lipids in Gaucher disease, their metabolic pathways are also implicated in other lysosomal storage disorders. mdpi.comnih.gov The use of Lyso GlcCer-[13C6] as an internal standard allows for the accurate quantification of its endogenous, unlabeled form in various disease states, revealing pathological connections. mdpi.com
In Fabry disease , an X-linked disorder caused by deficient α-galactosidase A activity, the primary substrates that accumulate are globotriaosylceramide (Gb3) and globotriaosylsphingosine (Lyso-Gb3). mdpi.com However, studies have shown that some patients with Fabry disease also present with increased levels of GlcCer. semanticscholar.org This suggests a secondary disruption of GlcCer metabolism, the dynamics of which can be meticulously tracked using stable isotope labeling.
In Niemann-Pick disease type C (NPC) , a neurovisceral disorder caused by mutations in the NPC1 or NPC2 genes, the primary defect lies in intracellular cholesterol trafficking. mdpi.complos.org This leads to the secondary accumulation of various lipids, including GlcCer and sphingomyelin (B164518), within the endo-lysosomal compartments. plos.orgnih.gov Consequently, plasma levels of glucosylsphingosine are often significantly elevated in NPC patients. plos.org Studies in NPC mouse models have revealed increased activity of the non-lysosomal glucosylceramidase (GBA2) in the brain, highlighting the perturbation of GlcCer metabolism in NPC neuropathology. nih.gov The use of stable isotope-labeled standards like Lyso GlcCer-[13C6] is crucial for quantifying these secondary lipid elevations and understanding their contribution to the disease phenotype. mdpi.com
Interplay with Other Sphingolipids and Cholesterol Metabolism
Lyso GlcCer-[13C6] is instrumental in dissecting the intricate metabolic network connecting GlcCer with other sphingolipids and cholesterol. GlcCer is a central hub in sphingolipid metabolism, serving as a precursor for the synthesis of complex glycosphingolipids, including Gb3, the primary storage lipid in Fabry disease. psu.edu The regulation of GlcCer levels is therefore critical, and its accumulation can have cascading effects on other lipid pathways.
Research using detergent-free liposomal assays has demonstrated that the degradation of GlcCer by its catabolizing enzyme, β-glucocerebrosidase (GBA1), is significantly modulated by the surrounding lipid environment. Notably, cholesterol has been found to stimulate GlcCer hydrolysis, whereas sphingomyelin (SM), the storage lipid in Niemann-Pick disease types A and B, acts as a strong inhibitor. nih.gov This inhibitory effect of SM on GlcCer degradation helps to explain the secondary accumulation of GlcCer in Niemann-Pick diseases. nih.gov
Furthermore, a fascinating metabolic link between GlcCer and cholesterol has been identified through a transglucosylation reaction. Both lysosomal GBA1 and non-lysosomal GBA2 can transfer the glucose moiety from GlcCer to cholesterol, forming 1-O-cholesteryl-β-D-glucopyranoside (GlcChol). researchgate.net In mouse models of NPC, where cholesterol accumulates in lysosomes, there is a marked elevation of GlcChol in tissues. researchgate.net The ability to quantify these molecules, often using ¹³C-labeled standards for mass spectrometry, is essential for understanding how the accumulation of one substrate (like cholesterol in NPC) drives the pathological alteration of another (GlcCer). researchgate.net
| Modulating Lipid | Associated Disorder | Effect on GlcCer Degradation | Metabolic Consequence | Reference |
|---|---|---|---|---|
| Sphingomyelin (SM) | Niemann-Pick A/B | Inhibition | Secondary accumulation of GlcCer | nih.gov |
| Cholesterol | Niemann-Pick C | Stimulation of GBA1; Acts as an acceptor in transglucosylation | Formation of Glucosylated Cholesterol (GlcChol) | nih.govresearchgate.net |
| Globotriaosylceramide (Gb3) | Fabry Disease | No direct effect on degradation | GlcCer is a metabolic precursor to Gb3 | psu.edu |
Investigation of Metabolic Flux in Organ-Specific Contexts
Stable isotope-labeled compounds like Lyso GlcCer-[13C6] are indispensable for metabolic flux analysis, which provides a dynamic view of pathway activities rather than a simple static snapshot of metabolite concentrations. eurisotop.com By introducing a stable isotope-labeled precursor, such as [¹³C-U]glucose, into a biological system, researchers can trace the label as it is incorporated into various downstream molecules. nih.govresearchgate.net
This "FLUX lipidomics" approach allows for the precise measurement of the turnover rates—that is, the synthesis and degradation—of specific endogenous glycosphingolipids, including glucosylceramide. nih.govresearchgate.net For example, studies in cell lines using [¹³C-U]glucose have shown rapid incorporation of the ¹³C₆-labeled hexose (B10828440) into GlcCer, lactosylceramide, and globotriaosylceramide. nih.govresearchgate.net These experiments reveal that different lipid pools exist, with some fractions turning over much more slowly than others. researchgate.net Such techniques can be applied to preclinical models to study how metabolic flux varies in different organs, providing critical insights into tissue-specific manifestations of lysosomal storage disorders.
| Glycosphingolipid (GSL) Class | Approximate Percentage of Slow-Turnover Pool | Observation on Turnover by Acyl Chain Length | Reference |
|---|---|---|---|
| Glucosylceramide (GlcCer) | ~30% | Species with shorter fatty acyl groups (e.g., C16:0) show more rapid turnover than those with longer chains (e.g., C24:0). | nih.govresearchgate.net |
| Lactosylceramide (LacCer) | ~50% | nih.govresearchgate.net | |
| Globotriaosylceramide (Gb3) | ~50% | nih.govresearchgate.net |
Evaluation of Potential Therapeutic Interventions in Preclinical Models
The quantitative power of stable isotope labeling makes Lyso GlcCer-[13C6] an excellent tool for evaluating the efficacy of therapeutic strategies in preclinical models of LSDs. One major therapeutic approach is substrate reduction therapy (SRT), which aims to decrease the synthesis of accumulating glycolipids to match their impaired rate of degradation. nih.govmdpi.com
For instance, lucerastat (B1675357) is an oral inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first step in the synthesis of most glycosphingolipids, including GlcCer and subsequently Gb3. nih.gov This therapy is being developed for Fabry disease and is suitable for all patients regardless of their specific gene mutation. nih.gov In preclinical studies, a tracer such as Lyso GlcCer-[13C6] or a labeled precursor like [¹³C]-glucose can be used to directly measure the pharmacodynamic effect of the drug. By quantifying the change in the rate of synthesis and turnover of labeled GlcCer and its downstream products, researchers can obtain a highly sensitive and accurate assessment of the drug's ability to reduce the metabolic burden in target tissues, offering a more profound evaluation than steady-state measurements alone. eurisotop.com
Methodological Considerations and Challenges in Lyso Glccer 13c6 Application
Tracer Dilution and Endogenous Pool Effects in Fluxomics
Metabolic flux analysis (MFA) utilizing stable isotope tracers like Lyso GlcCer-[13C6] provides a powerful means to investigate the dynamics of cellular metabolism. nih.gov The fundamental concept is that the isotopic labeling patterns of intracellular metabolites are determined by the metabolic fluxes, and by measuring these patterns, we can infer the rates of metabolic reactions. nih.gov However, a significant challenge in these studies is accounting for the dilution of the isotopic tracer by the pre-existing, unlabeled endogenous pool of the same metabolite.
The time required to reach an isotopic steady state, where the isotopic enrichment of the metabolite pool becomes constant, is influenced by the metabolic flux within the pathways of interest. mdpi.com For complex lipids like lysoglycosphingolipids, this can be a lengthy process. A pilot study is often necessary to determine the appropriate duration for the experiment to ensure that a steady state has been achieved. mdpi.com Incomplete equilibration can lead to an underestimation of the true metabolic flux.
Furthermore, the existence of subcellular compartments with distinct metabolic pathways can create different labeling patterns that are challenging to resolve. nih.gov Understanding the major metabolic pathways within these compartments and the transport of metabolites between them is crucial for accurate flux analysis. nih.gov The choice of the isotopic tracer itself is also critical; for instance, while uniformly labeled tracers are useful for monitoring enzyme activities that involve the shuffling of carbon-carbon bonds, positionally enriched tracers may be necessary to resolve alternate metabolic pathways. youtube.com
| Challenge | Description | Key Considerations |
| Isotopic Steady State | The time required for the labeled tracer to fully equilibrate with the endogenous pool. | Dependent on metabolic flux; pilot studies are often necessary to determine the appropriate experimental duration. mdpi.com |
| Endogenous Pool Size | The amount of unlabeled Lyso GlcCer already present in the biological system. | A large endogenous pool will dilute the labeled tracer, potentially affecting the sensitivity of detection and the time to reach isotopic steady state. |
| Subcellular Compartmentation | Different organelles may have distinct metabolic pathways and pools of the same metabolite. | Can lead to complex and difficult-to-resolve labeling patterns, requiring knowledge of compartmentalized metabolism and transport. nih.gov |
| Tracer Selection | The specific labeling pattern of the tracer (e.g., uniform vs. positional). | Influences the ability to resolve different metabolic pathways and enzyme activities. youtube.com |
Minimizing Matrix Effects and Ion Suppression in LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantification of lipids like Lyso GlcCer. However, the accuracy and sensitivity of LC-MS/MS can be significantly compromised by matrix effects, particularly ion suppression. nebiolab.com The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, salts, and other lipids.
Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced signal and inaccurate quantification. nebiolab.com Several strategies can be employed to mitigate these effects:
Effective Sample Preparation: Techniques like protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE) are crucial for removing interfering matrix components before analysis. researcher.life
Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte from matrix interferences is a primary strategy. This can involve adjusting the mobile phase, gradient, and column chemistry. nih.gov
Use of Internal Standards: The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard, such as Lyso GlcCer-[13C6]. Because the internal standard has nearly identical physicochemical properties to the analyte, it will co-elute and experience similar ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved. researchgate.net
Matrix-Matched Calibrators: Preparing calibration standards in a matrix that is identical to the study samples can also help to compensate for matrix effects.
A study on the quantification of lysosphingolipids using LC-HRMS found that while some analytes like GlcSph and LysoGb3 showed good performance, others like LysoSM exhibited recovery variability, and LysoGM1 and LysoGM2 showed a higher matrix effect, underscoring the compound-specific nature of these challenges. nih.govresearchgate.net
| Mitigation Strategy | Principle | Example Application |
| Sample Preparation | Removal of interfering substances from the sample matrix. | Using solid-phase extraction (SPE) to selectively isolate lysosphingolipids from plasma. researcher.lifenih.gov |
| Chromatographic Optimization | Physical separation of the analyte from co-eluting matrix components. | Developing a gradient elution method that resolves Lyso GlcCer from major phospholipid classes. nih.gov |
| Stable Isotope-Labeled Internal Standard | Co-eluting standard experiences the same matrix effects as the analyte, allowing for ratiometric correction. | Addition of Lyso GlcCer-[13C6] to samples prior to extraction and analysis. nih.govresearchgate.net |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix similar to the samples to be analyzed. | Creating a calibration curve for Lyso GlcCer in lipid-stripped plasma. |
Standardization and Harmonization of Analytical Protocols
A significant challenge in the field of lipidomics is the lack of standardized analytical protocols, which can lead to considerable variability in quantitative results between different laboratories and studies. nih.gov This inconsistency hinders the establishment of reference values for lipid biomarkers and limits their clinical utility. nih.gov
Efforts are underway to address this issue through the development and implementation of harmonized protocols and the use of shared reference materials. nih.govlipidomicssociety.org The National Institute of Standards and Technology (NIST) is actively developing reference materials for metabolomics and lipidomics to help standardize quality assurance and quality control (QA/QC) procedures. nist.gov These materials can be used to compare data across different instrument platforms and laboratories, leading to increased reproducibility. nist.gov
Community-driven initiatives are also playing a crucial role in establishing accepted guidelines for mass spectrometry-based lipidomics. lipidomicssociety.org These efforts often involve "ring trials" where multiple laboratories analyze the same samples to assess inter-laboratory variability and identify sources of discrepancy. lipidomicssociety.org The use of a common reference material, such as NIST SRM 1950 (Metabolites in Frozen Human Plasma), has been shown to substantially improve the comparability of quantitative data from different analytical methods. nih.govnih.gov
Interpretation of Isotopic Labeling Patterns in Complex Biological Networks
While the use of tracers like Lyso GlcCer-[13C6] can provide invaluable insights into metabolic pathways, the interpretation of the resulting isotopic labeling patterns can be complex, especially in intricate biological networks. researchgate.net The mass distribution vector (MDV), which describes the fractional abundance of each isotopologue of a metabolite, is the primary data used to infer pathway activity. nih.gov
Direct interpretation of these patterns can reveal the relative contributions of different nutrient sources to the synthesis of a particular metabolite. nih.gov However, a number of factors can complicate this analysis. For example, the reversibility of enzymatic reactions can lead to isotopic scrambling, making it difficult to trace the path of the label through the network. nih.gov Additionally, the presence of multiple, interconnected pathways can result in the formation of the same isotopologue through different routes. nih.gov
Formal 13C-metabolic flux analysis (13C-MFA) uses computational models to deconvolve these complex labeling patterns and provide quantitative flux estimates. researchgate.netnih.gov This approach requires a detailed understanding of the underlying biochemical reaction network and the atom transitions that occur in each reaction. nih.gov The choice of tracer is also critical for maximizing the information content of the labeling data and ensuring the observability of the fluxes of interest. nih.gov For instance, using [1,2-13C2]glucose can provide more precise estimates for glycolysis and the pentose (B10789219) phosphate (B84403) pathway compared to the more commonly used [1-13C]glucose. researchgate.net
| Factor | Challenge in Interpretation | Approach to Address |
| Pathway Reversibility | Can lead to isotopic scrambling and obscure the direction of metabolic flux. | Requires kinetic modeling and careful tracer selection to distinguish forward and reverse fluxes. nih.gov |
| Converging Pathways | Multiple pathways can produce the same labeled metabolite, making it difficult to attribute the label to a specific route. | Use of multiple, differently labeled tracers can help to resolve the contributions of different pathways. researchgate.net |
| Metabolic Exchange | Rapid exchange of metabolites between intracellular and extracellular pools can prevent the attainment of a true isotopic steady state. | Dynamic labeling experiments and modeling approaches that account for metabolite exchange are necessary. nih.gov |
| Network Complexity | The vast number of interconnected reactions in cellular metabolism makes manual interpretation of labeling patterns challenging. | Computational 13C-MFA provides a systematic framework for analyzing complex labeling data and estimating fluxes. youtube.comnih.gov |
Quality Control and Reference Material Development for Quantitative Studies
Robust quality control (QC) measures and the availability of high-quality reference materials are essential for ensuring the accuracy and reproducibility of quantitative studies involving Lyso GlcCer-[13C6]. nih.govnist.gov A reference material is a homogenous and stable substance with one or more well-characterized properties, used to calibrate instruments, validate methods, and assess laboratory performance. lipidomicssociety.org
The development of certified reference materials (CRMs) for lipids is a complex endeavor, often undertaken by national metrology institutes like NIST. nist.gov These materials are critical for establishing traceability and ensuring the comparability of measurements over time and across different laboratories. nist.gov In addition to CRMs, in-house pooled QC samples, created by combining aliquots from all study samples, are routinely used to monitor analytical performance, correct for batch effects, and assess the quality of the analytical procedure. nih.gov
The LIPID MAPS consortium has been instrumental in advancing the field of lipidomics by facilitating the development of lipid standards and systematic classification of lipids. nih.gov The use of a mixture of isotopically labeled endogenous lipids as comprehensive internal standards is a key strategy for accurate quantification. nih.gov For an analytical method to be considered validated, it must meet specific criteria for parameters such as accuracy, precision, specificity, linearity, and quantitation limit, as outlined in guidelines from regulatory bodies like the European Medicines Agency and the FDA. europa.eufda.gov
| Type of Material/Procedure | Purpose | Importance in Quantitative Studies |
| Certified Reference Material (CRM) | A highly characterized material used for method validation and to ensure traceability of measurements. | Provides a benchmark for accuracy and allows for comparison of results between different laboratories and methods. nist.gov |
| Stable Isotope-Labeled Internal Standard | A labeled analog of the analyte added to samples to correct for analytical variability. | Compensates for matrix effects, extraction losses, and variations in instrument response, leading to more accurate quantification. researchgate.netnih.gov |
| Pooled Quality Control (QC) Sample | A mixture of all study samples analyzed periodically throughout an analytical run. | Monitors the stability and performance of the analytical system and allows for the correction of batch-to-batch variation. nih.gov |
| Method Validation | A formal process to demonstrate that an analytical method is suitable for its intended purpose. | Ensures that the method is accurate, precise, specific, and reliable for the quantification of the target analyte. europa.eufda.gov |
Future Directions in Lyso Glccer 13c6 Research
Integration with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)
A promising future direction for Lyso GlcCer-[13C6] research lies in its integration with multi-omics approaches, such as proteomics and transcriptomics. While direct, large-scale studies employing Lyso GlcCer-[13C6] in conjunction with these high-throughput methods are still emerging, the principles established by other stable isotope labeling techniques provide a clear roadmap for its potential applications.
By introducing Lyso GlcCer-[13C6] into cellular or animal models, researchers can trace the metabolic fate of this molecule and simultaneously monitor downstream changes in protein and gene expression profiles. For instance, in studies of lysosomal storage disorders, proteomics could identify alterations in the abundance of lysosomal enzymes, trafficking proteins, or inflammatory markers in response to the accumulation of glucosylceramide, with Lyso GlcCer-[13C6] serving as a precise tracer for the lipid's metabolic pathway.
Similarly, transcriptomic analysis could reveal changes in gene expression related to lipid metabolism, lysosomal biogenesis, and cellular stress responses. The combination of these approaches would provide a more holistic understanding of the cellular response to altered glycosphingolipid metabolism. The use of stable isotope labeling in proteomics is a well-established field, and the application of these principles to lipidomics using tracers like Lyso GlcCer-[13C6] is a logical and powerful next step. nih.govresearchgate.netoup.comoup.com
Development of Advanced Computational Models for Metabolic Flux Analysis
The data generated from tracing experiments with Lyso GlcCer-[13C6] can be used to develop and refine advanced computational models of metabolic flux. These models are essential for understanding the dynamic nature of metabolic pathways and how they are altered in disease states. By quantifying the rate of appearance and disappearance of [13C6]-labeled metabolites, researchers can calculate the flux through specific enzymatic reactions.
Future computational models will likely incorporate multi-omics data to create more comprehensive and predictive simulations of cellular metabolism. For example, by integrating proteomic data on enzyme levels with metabolic flux data from Lyso GlcCer-[13C6] tracing, it will be possible to build more accurate models of how genetic mutations in lysosomal enzymes affect the entire network of lipid metabolism. These models can then be used to predict the effects of potential therapeutic interventions, such as enzyme replacement therapy or substrate reduction therapy.
Table 1: Potential Inputs for Advanced Computational Models
| Data Type | Source | Contribution to Model |
| Metabolite Concentrations | Mass Spectrometry | Provides steady-state levels of key metabolites. |
| Isotopic Labeling Patterns | Lyso GlcCer-[13C6] Tracing | Determines the flow and direction of metabolic pathways. |
| Protein Abundance | Proteomics | Quantifies the levels of enzymes and transporters. |
| Gene Expression | Transcriptomics | Indicates the potential for metabolic pathway activity. |
Expansion of Applications in Diverse Disease Models Beyond Lysosomal Storage Disorders
While Lyso GlcCer-[13C6] is a critical tool for studying lysosomal storage disorders like Gaucher disease, its application is expanding to other disease models where glycosphingolipid metabolism is implicated. nih.gov There is growing evidence linking alterations in glucosylceramide levels to neurodegenerative diseases, cancer, and metabolic disorders. nih.gov
In the context of neurodegenerative diseases such as Parkinson's disease, mutations in the GBA1 gene, which encodes the enzyme that breaks down glucosylceramide, are a significant risk factor. nih.gov Lyso GlcCer-[13C6] can be used in neuronal cell cultures and animal models to investigate how impaired glucosylceramide metabolism contributes to neuronal dysfunction and death.
In cancer research, glycosphingolipids are known to play roles in cell growth, signaling, and drug resistance. By tracing the metabolism of Lyso GlcCer-[13C6], researchers can explore how cancer cells alter their lipid metabolism to support rapid proliferation and evade apoptosis. This could lead to the identification of new therapeutic targets.
Table 2: Potential Applications of Lyso GlcCer-[13C6] in Diverse Disease Models
| Disease Area | Research Focus | Potential Insights |
| Neurodegeneration | Parkinson's Disease | Understanding the link between GBA1 mutations and alpha-synuclein (B15492655) aggregation. |
| Alzheimer's Disease | Investigating the role of glycosphingolipid metabolism in amyloid-beta and tau pathology. | |
| Oncology | Tumor Growth and Metastasis | Elucidating how cancer cells utilize glycosphingolipids for proliferation and survival. |
| Drug Resistance | Identifying mechanisms by which altered lipid metabolism contributes to chemotherapy resistance. | |
| Metabolic Disorders | Diabetes and Obesity | Exploring the role of glucosylceramide in insulin (B600854) signaling and lipid accumulation. |
Exploration of Novel Isotopic Labeling Strategies and Mass Spectrometry Techniques
Future research will likely involve the development of novel isotopic labeling strategies to further enhance the utility of Lyso GlcCer-[13C6]. This could include the synthesis of variants with different numbers and positions of isotopic labels to probe specific aspects of its metabolism. Additionally, combining Lyso GlcCer-[13C6] with other isotopically labeled tracers (e.g., of glucose or amino acids) will allow for a more comprehensive analysis of metabolic pathways.
Advances in mass spectrometry will also play a crucial role. Higher resolution and sensitivity will enable the detection and quantification of [13C6]-labeled metabolites at lower concentrations and in smaller sample volumes. The development of new fragmentation techniques will provide more detailed structural information, helping to distinguish between different lipid isomers. These technological advancements will be critical for expanding the applications of Lyso GlcCer-[13C6] in complex biological systems.
Facilitating Mechanistic Understanding of Complex Biological Processes
Ultimately, the goal of using Lyso GlcCer-[13C6] is to gain a deeper mechanistic understanding of complex biological processes. By providing a way to precisely track the fate of glucosylceramide, this tool can help to answer fundamental questions about lipid metabolism, lysosomal function, and intercellular communication.
For example, Lyso GlcCer-[13C6] can be used to study the kinetics of the enzymes involved in its metabolism, providing insights into how their activity is regulated. mdpi.comclinicaltrials.gov It can also be used to investigate the transport of glucosylceramide between different cellular compartments and its role in signaling pathways. By elucidating these fundamental mechanisms, research using Lyso GlcCer-[13C6] will contribute to a more complete picture of cellular physiology and pathophysiology.
Q & A
How should researchers design in vitro experiments using Lyso GlcCer-[13C6] to study sphingolipid metabolism pathways?
Answer (Basic):
Experimental design should include (1) isotopic pulse-chase protocols to track metabolic flux, (2) validation of isotopic incorporation via LC-MS/MS with fragmentation analysis (e.g., monitoring b-/y-ions and oxonium ions specific to 13C-labeled species), and (3) negative controls using unlabeled Lyso GlcCer to distinguish endogenous background signals. Ensure cell models (e.g., Jurkat cells) are optimized for sphingolipid uptake and metabolism. Reference established protocols for isotopic tracer studies in lipidomics .
What statistical approaches are recommended for quantifying the enrichment efficiency of Lyso GlcCer-[13C6] in time-course metabolic studies?
Answer (Basic):
Use isotopic natural abundance correction (e.g., deconvolution algorithms) to account for background 13C signals. Apply kinetic modeling (e.g., compartmental analysis) to calculate turnover rates, and validate using bootstrap resampling for error estimation. Ensure data normalization to internal standards (e.g., deuterated lipid analogs) to mitigate instrument variability .
How can contradictory results from different isotopic tracing studies using Lyso GlcCer-[13C6] be systematically analyzed and reconciled?
Answer (Advanced):
Conduct meta-analyses to identify methodological divergences (e.g., cell type-specific uptake efficiency, LC-MS ionization parameters). Use sensitivity analysis to assess how variables like isotopic purity (>98% required) or extraction protocols bias results. Cross-validate findings with orthogonal techniques (e.g., radiolabeled tracers or CRISPR-mediated enzyme knockout models) .
Which fragmentation patterns in MS/MS spectra are critical for confirming the structural integrity of Lyso GlcCer-[13C6] in complex biological samples?
Answer (Advanced):
Focus on diagnostic ions :
- 13C6-galactose oxonium ions (e.g., m/z 169.07 for [13C6-H2O]+).
- Ceramide-specific fragments (e.g., y-ions from sphingoid base cleavage).
- Isotopic envelope analysis to confirm 13C6 incorporation (6 Da mass shift vs. unlabeled species). Use high-resolution MS (Orbitrap/TOF) to resolve overlapping peaks .
What controls are essential when employing Lyso GlcCer-[13C6] in pulse-chase experiments to monitor sphingolipid turnover rates?
Answer (Basic):
Include:
- Time-zero controls to baseline endogenous levels.
- Isotope-free media controls to assess nonspecific binding.
- Enzyme inhibition controls (e.g., myriocin for serine palmitoyltransferase inhibition) to validate pathway specificity.
- Technical replicates to evaluate intra-assay variability .
How can researchers optimize LC-MS/MS parameters to distinguish Lyso GlcCer-[13C6] from endogenous GlcCer species with minimal spectral interference?
Answer (Advanced):
Optimize:
- Chromatographic separation : Use HILIC columns to resolve glycolipids by polarity.
- Collision energy : Adjust to maximize 13C6-specific fragment yield (e.g., 25–35 eV for galactose oxonium ions).
- Data-independent acquisition (DIA) to capture all precursors/fragments, followed by spectral library matching .
How should researchers validate the specificity of enzymatic assays utilizing Lyso GlcCer-[13C6] as a substrate in kinetic studies?
Answer (Advanced):
Perform kinetic isotope effect (KIE) analysis to confirm enzymatic preference for 13C-labeled vs. unlabeled substrates. Use competitive inhibition assays with structural analogs (e.g., Lyso GlcCer-[12C6]) and validate via Michaelis-Menten curve fitting. Cross-check with enzyme knockout models .
What are the best practices for synthesizing and characterizing Lyso GlcCer-[13C6] to ensure isotopic purity and chemical stability?
Answer (Basic):
- Synthesis : Use enzymatic galactosylation with UDP-Gal(13C6) and C1GalT1 to ensure site-specific labeling.
- Characterization : Confirm isotopic purity (>98%) via NMR (13C DEPT-Q) and high-resolution MS.
- Storage : Lyophilize in inert atmosphere (argon) at -80°C to prevent oxidation .
How to address potential isotopic interference when co-analyzing Lyso GlcCer-[13C6] with naturally occurring 13C-enriched lipid species?
Answer (Advanced):
Implement parallel reaction monitoring (PRM) targeting unique 13C6 fragments. Use stable isotope correction models (e.g., linear regression of natural abundance 13C distribution) and validate with synthetic heavy isotope internal standards .
How to design a multi-omics approach combining Lyso GlcCer-[13C6] tracing data with transcriptomic and proteomic analyses?
Answer (Advanced):
- Integration framework : Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to map isotopic flux data onto gene/protein networks.
- Time-resolved sampling : Align lipid turnover rates with transcriptional peaks of sphingolipid enzymes (e.g., SPTLC1, GBA1).
- Machine learning : Apply random forest models to identify cross-omic biomarkers of metabolic dysregulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
